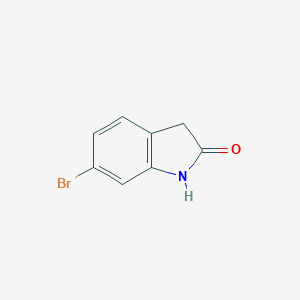

6-Bromooxindole

Description

Historical Context and Evolution of Oxindole (B195798) Research

The journey of oxindole research began with its discovery in natural sources. researchgate.netnih.gov The oxindole nucleus was first identified as a component of alkaloids extracted from the plant Uncaria tomentosa, commonly known as cat's claw, which is found in the Amazon rainforest and other tropical regions of South and Central America. researchgate.netnih.gov This initial discovery sparked the interest of medicinal chemists, leading to the isolation of numerous other oxindole-containing alkaloids from various plants. researchgate.net The traditional and emerging therapeutic applications of these natural products have fueled extensive research into synthesizing novel oxindole derivatives to explore their pharmacological potential. researchgate.netnih.gov Over the years, research has evolved from simple extraction and characterization to the development of sophisticated synthetic strategies and in-depth investigations into their structure-activity relationships (SARs) and mechanisms of action. nih.gov

Overview of the Oxindole Core as a Privileged Scaffold in Drug Discovery and Natural Products

The oxindole core is widely recognized as a "privileged scaffold" in drug discovery. nih.govbenthamdirect.comdigitellinc.comresearchgate.neteurekaselect.com This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide range of pharmacological activities. benthamdirect.comresearchgate.neteurekaselect.com The privileged nature of the oxindole scaffold stems from several key factors:

Natural Abundance : The oxindole motif is a recurring structural unit in a diverse array of natural products, particularly alkaloids. researchgate.netbenthamdirect.comresearchgate.net Its presence in nature suggests an evolutionary selection for interacting with biological systems.

Structural Versatility : The oxindole ring system can be readily modified at several positions, particularly at the C3 position, allowing for the creation of spirocyclic and 3,3-disubstituted derivatives. benthamdirect.comrsc.orgrsc.org This chemical tractability enables the generation of large libraries of compounds with diverse three-dimensional structures, which is crucial for exploring chemical space and optimizing drug-like properties. benthamdirect.comrsc.orgrsc.org

Broad Spectrum of Biological Activities : Oxindole derivatives have demonstrated a remarkable range of biological and pharmacological effects. nih.govresearchgate.net These include anticancer, antimicrobial, antiviral, anti-inflammatory, antioxidant, and neuroprotective properties. nih.govontosight.aibenthamdirect.comresearchgate.neteurekaselect.com For instance, Sunitinib, a drug containing the 3-alkenyl-2-oxindole pharmacophore, is an FDA-approved tyrosine kinase inhibitor used in the treatment of certain cancers. digitellinc.com Spirooxindole derivatives are also being investigated in clinical trials for various diseases. nih.gov

The ability of the oxindole scaffold to be synthetically manipulated to target various biological pathways solidifies its importance as a cornerstone in the development of new therapeutic agents. nih.govbenthamdirect.comresearchgate.net

Rationale for Research Focus on Halogenated Oxindoles, specifically 6-Bromooxindole

The introduction of halogen atoms into organic molecules is a common and effective strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. mdpi.comrsc.org Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. mdpi.comrsc.org In the context of the oxindole scaffold, halogenation has been explored to enhance therapeutic efficacy. mdpi.comnih.gov

The presence of a halogen substituent on the indole (B1671886) ring can profoundly influence biological activity. mdpi.com Specifically, the introduction of a bromine atom has several potential advantages:

Enhanced Binding Interactions : Bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's active site, which can enhance the affinity and selectivity of a drug candidate. mdpi.com

Modified Pharmacokinetics : The lipophilic nature of bromine can alter how a molecule is absorbed, distributed, metabolized, and excreted (ADME), potentially improving its bioavailability. rsc.org

Increased Potency : Many marine-derived indole alkaloids are halogenated, most commonly with bromine, and this is often linked to their potent biological effects. mdpi.com Derivatives of 6-bromoindole (B116670) have shown significant anti-inflammatory, antibacterial, and anticancer activities. mdpi.comnih.govbiosynth.commdpi.com

This compound (6-Bromo-1,3-dihydro-2H-indol-2-one) emerges as a compound of particular interest within this class. ontosight.ai It serves as a versatile synthetic intermediate for creating more complex, biologically active molecules. ontosight.aichemimpex.comfishersci.ca For example, it has been used in the synthesis of p38α inhibitors with anti-inflammatory activity and is a known cytotoxic agent against certain breast cancer cells. medchemexpress.comcaymanchem.com The bromine atom at the 6-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the systematic development of new therapeutic leads. chemimpex.comchemimpex.com Therefore, the study of this compound and its derivatives is a focused effort to leverage the benefits of halogenation on a proven privileged scaffold to discover novel and potent therapeutic agents. ontosight.ainih.gov

Chemical Compound Data

| Compound Name | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| This compound | 6-Bromo-2-oxindole; 6-Bromoindolin-2-one ontosight.ai | C₈H₆BrNO ontosight.ai | 212.05 chemimpex.comfishersci.ca | White to light yellow crystalline powder chembk.comcymitquimica.com | 99365-40-9 ontosight.aichemimpex.comfishersci.ca |

| Sunitinib | N/A | C₂₂H₂₇FN₄O₂ | 414.47 | N/A | 557795-19-4 |

| 6-Bromoindole | 6-Bromo-1H-indole | C₈H₆BrN sigmaaldrich.com | 196.04 biosynth.comsigmaaldrich.com | N/A | 52415-29-9 sigmaaldrich.com |

| Serotonin | 5-hydroxytryptamine | C₁₀H₁₂N₂O | 176.22 | N/A | 50-67-9 |

| Melatonin | N-acetyl-5-methoxytryptamine | C₁₃H₁₆N₂O₂ | 232.28 | N/A | 73-31-4 |

| Reserpine | N/A | C₃₃H₄₀N₂O₉ | 608.68 | N/A | 50-55-5 |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARRYVQFBQVOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378341 | |

| Record name | 6-Bromooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99365-40-9 | |

| Record name | 6-Bromooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2,3-dihydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromooxindole and Its Derivatives

Classical Synthetic Approaches to the Oxindole (B195798) Nucleus

Traditional methods for constructing the oxindole ring system often involve multi-step sequences starting from substituted anilines or nitroaromatics. One established route to 6-bromooxindole begins with 2,5-dibromonitrobenzene. This synthesis involves a nucleophilic attack by diethyl malonate, followed by a series of reactions including acid hydrolysis, decarboxylation, re-esterification, radical reduction, and finally, ring closure to yield the desired 6-bromo-2-oxindole. unise.org

Another classical approach involves the transformation from 4-amino-2-nitrotoluene to afford this compound, a previously unknown compound at the time of its initial synthesis. jst.go.jp These classical syntheses, while effective, can sometimes be lengthy and require harsh reaction conditions. For instance, the Hinsberg oxindole synthesis, which utilizes the addition of glyoxal bisulfite to secondary aromatic amines followed by acid-catalyzed cyclization, represents a foundational method in this class. wikipedia.org Similarly, the Stollé synthesis involves the reaction of anilines with α-haloacyl halides or oxalyl chloride, followed by a Friedel-Crafts-type cyclization. While broadly applicable, these methods may have limitations regarding substrate scope and functional group tolerance, particularly for precursors like 6-bromoaniline derivatives.

A modified and more detailed experimental procedure starting from 2,5-dibromonitrobenzene has been reported to produce 6-bromo-2-oxindole in large quantities (> 5.90 g). The process includes a nucleophilic attack, acid hydrolysis, decarboxylation, re-esterification, and an intramolecular ring closure. unise.org

| Starting Material | Key Steps | Product | Reference |

| 2,5-dibromonitrobenzene | Nucleophilic attack with diethyl malonate, hydrolysis, decarboxylation, reduction, cyclization | 6-Bromo-2-oxindole | unise.org |

| 4-amino-2-nitrotoluene | Multi-step transformation | This compound | jst.go.jp |

Advanced Catalytic Strategies for Oxindole Synthesis

To overcome the limitations of classical methods, significant research has focused on developing more efficient and versatile transition-metal-catalyzed strategies for oxindole synthesis. acs.org These modern techniques often offer milder reaction conditions, improved yields, and broader functional group compatibility.

A variety of transition metals, including palladium, copper, rhodium, and nickel, have been successfully employed to catalyze the formation of the oxindole ring system through intramolecular cyclization reactions. acs.org These methods typically involve the formation of a key carbon-carbon or carbon-nitrogen bond to close the five-membered ring.

Palladium catalysis is a powerful tool for constructing oxindoles, often through intramolecular α-arylation of amides. organic-chemistry.org For instance, the cyclization of α-chloroacetanilides can be achieved using a palladium catalyst with a suitable phosphine ligand, such as 2-(di-tert-butylphosphino)biphenyl, and a base like triethylamine. organic-chemistry.org This approach allows for the synthesis of a wide array of oxindoles with high regioselectivity and good to excellent yields. organic-chemistry.org

The intramolecular Heck reaction is another palladium-catalyzed strategy that has been applied to synthesize spirooxindoles. nih.gov Alkene-tethered carbamoyl chlorides can also undergo a palladium-catalyzed domino reaction, involving C-H activation, to form various functionalized spirooxindoles and aarf.asia-fused oxindoles. rsc.org While specific examples detailing the synthesis of this compound using these exact palladium-catalyzed methods are not prevalent in the reviewed literature, the general applicability of these reactions suggests their potential for synthesizing brominated derivatives.

| Catalyst System | Substrate Type | Key Transformation | Reference |

| Pd(OAc)₂ / PCy₃ or NHC ligand | α-haloanilides | Intramolecular α-arylation | organic-chemistry.org |

| Pd₂(dba)₃ / Xantphos | 2-Bromopyridines, imines, CO | Carbonylative coupling/cycloaddition | semanticscholar.org |

| Pd(0) catalyst | Alkene-tethered carbamoyl chlorides | Domino C-H activation/cyclization | rsc.org |

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for oxindole synthesis. organic-chemistry.org A notable method involves the intramolecular C-H, Ar-H coupling of anilides using catalytic amounts of copper(II) acetate (Cu(OAc)₂) with atmospheric oxygen as the terminal oxidant. This process is advantageous as it often does not require an additional base. organic-chemistry.org

Copper catalysts are also effective in synthesizing enantioenriched borylated oxindoles through the cyclization of substrates bearing a tethered carbamoyl chloride. rsc.orgnih.gov Furthermore, copper(I)-catalyzed cross-coupling reactions of N-heterocyclic organozinc reagents with 1-bromoalkynes provide a route to functionalized heterocycles, showcasing the versatility of copper in C-C bond formation. nih.gov Copper(II) acetate has also been used to mediate the synthesis of indolequinones from bromoquinones and enamines, demonstrating its utility in constructing complex indole-based scaffolds. nih.gov

| Catalyst System | Substrate Type | Key Transformation | Reference |

| Cu(OAc)₂·H₂O | Anilides | C-H, Ar-H coupling | organic-chemistry.org |

| Copper(I) catalyst | N-arylpropiolamides | Oxidation/C-H functionalization | rsc.org |

| Copper(II) acetate | Bromoquinones and enamines | Regiospecific synthesis of indolequinones | nih.gov |

Rhodium catalysts have enabled novel pathways for oxindole synthesis, particularly through C-H activation strategies. rsc.org Rhodium(III)-catalyzed oxidative coupling of acetanilides with internal alkynes provides a direct route to substituted indoles, which can be precursors to oxindoles. nih.gov More recently, Rh(III)-catalyzed reactions of N-alkyl anilines with internal alkynes have been developed at room temperature by employing an in situ generated N-nitroso group as a transient oxidizing directing group, leading to a broad range of N-alkyl indoles. rsc.org

Furthermore, rhodium catalysts, such as [Cp*RhCl₂]₂, have been shown to be highly effective for the C-C coupling of quinones with aryl and alkyl boronic acids under mild, base-free conditions, offering a practical method for synthesizing substituted quinones which share structural motifs with some oxindole derivatives. organic-chemistry.org These methods highlight the potential of rhodium catalysis for constructing complex heterocyclic systems, including those related to this compound.

| Catalyst System | Substrate Type | Key Transformation | Reference |

| [CpRh(MeCN)₃][SbF₆]₂ | Oximes and diazo compounds | C-H activation/[4+1] spiroannulation | rsc.org |

| Rh(III) catalyst | N-alkyl anilines and internal alkynes | C-H activation/cyclization | rsc.org |

| [CpRhCl₂]₂ | Quinones and boronic acids | C-C coupling | organic-chemistry.org |

Nickel catalysis offers an economically attractive and powerful option for synthesizing oxindoles and related heterocycles. aablocks.com Nickel-catalyzed domino Heck cyclization/Suzuki coupling reactions have been developed for the synthesis of 3,3-disubstituted oxindoles bearing all-carbon quaternary centers. organic-chemistry.org This method demonstrates broad scope, accommodating a variety of electrophiles including aryl iodides, bromides, and triflates. organic-chemistry.org

Additionally, nickel catalysts have been utilized for the enantioselective synthesis of N-alkylindoles through the coupling of indole-based N-alkyl-Ni fragments with C(sp²)/C(sp) bromides. nih.gov This modular approach allows for the preparation of a diverse range of chiral N-alkylindole molecules under mild conditions. nih.gov The synthesis of bromo-substituted aminoisoquinolines has also been achieved through a nickel-catalyzed tandem addition/cyclization, indicating the utility of nickel in constructing halogenated nitrogen heterocycles. researchgate.net

| Catalyst System | Substrate Type | Key Transformation | Reference |

| Ni(dppp)Cl₂ / ZnCl₂ | 2-(cyanomethyl)benzonitriles, arylboronic acids | Tandem addition/cyclization | researchgate.net |

| NiI₂ / Chiral ligand | N-alkenylindoles, aryl/alkenyl/alkynyl bromides | Enantioselective C-C coupling | nih.gov |

| Nickel catalyst | N-arylacrylamides, alkyl halides | Domino Heck cyclization/Suzuki coupling | organic-chemistry.org |

Transition-Metal-Catalyzed Cyclization Reactions

Iron-Catalyzed Decarboxylative Radical Cyclization

Iron catalysis has emerged as a cost-effective and environmentally benign approach for various organic transformations. One such application is the decarboxylative radical cyclization for the synthesis of oxindoles. A sustainable, photocatalytic method has been developed using carboxylate salts as radical precursors and ferric chloride (FeCl₃) as a catalyst. This reaction proceeds through a decarboxylative radical cyclization mechanism initiated by a ligand-to-metal charge transfer under visible light irradiation at room temperature. This method demonstrates a broad substrate scope, accommodating various alkyl carboxylates, and shows good functional group tolerance. While this methodology has been successfully applied to the synthesis of a range of oxindole derivatives, specific examples detailing the synthesis of this compound using this iron-catalyzed decarboxylative radical cyclization are not extensively documented in the reviewed literature. However, the general applicability of this method to substituted N-arylacrylamides suggests its potential for the synthesis of this compound. The reaction typically involves the generation of a radical from a carboxylic acid derivative, which then undergoes an intramolecular cyclization onto the acrylamide moiety to form the oxindole ring.

A related visible light-mediated decarboxylative radical cascade cyclization of N-arylacrylamides with redox-active esters has been reported, utilizing a sodium iodide/triphenylphosphine (NaI/PPh₃) catalytic system. This transition-metal-free method provides access to functionalized oxindoles with a C3 quaternary stereocenter under mild conditions beilstein-journals.org. Although this study does not specifically report on 6-bromo-substituted substrates, its broad substrate scope suggests potential applicability.

| Catalyst | Reactants | Product | Yield (%) | Conditions |

| FeCl₃ | N-arylacrylamide, Carboxylate salt | 3-Alkyl-oxindole | General Method | Visible light, Room temperature |

| NaI/PPh₃ | N-arylacrylamide, Redox-active ester | 3,3-Disubstituted oxindole | Good to excellent | Visible light, Mild conditions |

Table 1: Overview of Iron-Catalyzed and Related Decarboxylative Cyclization for Oxindole Synthesis

Organocatalytic Methods

Organocatalysis has become a powerful tool in asymmetric synthesis, providing access to chiral molecules with high enantioselectivity without the need for metal catalysts.

Chiral bicyclic imidazoles have been developed as effective nucleophilic organocatalysts for a variety of asymmetric transformations. These catalysts have been successfully applied in reactions such as the asymmetric Steglich rearrangement, which allows for the synthesis of oxindoles bearing a quaternary stereocenter at the C3 position with good to excellent yields and enantioselectivities researchgate.net. The catalyst can often be recycled without a significant loss of catalytic efficiency. While the application of chiral bicyclic imidazole catalysts is well-established for a range of substituted oxindoles, specific examples focused on the synthesis of this compound derivatives are not prominently featured in the surveyed literature. However, the robustness of these catalysts suggests they could be viable for the enantioselective synthesis of 6-bromo-substituted oxindoles.

Cinchona alkaloids and their derivatives are among the most widely used classes of organocatalysts in asymmetric synthesis. Their bifunctional nature, possessing both a basic quinuclidine nitrogen and a hydrogen-bond-donating hydroxyl group, allows them to effectively control the stereochemical outcome of a wide array of reactions. These catalysts have been extensively used in the enantioselective synthesis of 3,3-disubstituted oxindoles through various reactions, including Michael additions, Mannich reactions, and aldol (B89426) reactions nih.govdovepress.com. For instance, cinchona alkaloid-derived thiourea catalysts have been employed in the asymmetric Strecker reaction of N-Boc isatin (B1672199) imines to produce chiral 3-amino-3-cyano-2-oxindoles in high yields and excellent enantioselectivities dovepress.com.

While the literature is rich with examples of cinchona alkaloid-catalyzed syntheses of diverse oxindole scaffolds, specific studies detailing the synthesis of this compound derivatives are limited. Nevertheless, the broad applicability of these catalysts to various substituted isatins and their corresponding imines suggests that they would be effective for the asymmetric synthesis of 6-bromooxindoles.

| Catalyst Type | Reaction Type | Substrates | Product | Enantioselectivity |

| Cinchona-derived thiourea | Asymmetric Strecker reaction | N-Boc isatin imine, TMSCN | 3-Amino-3-cyano-2-oxindole | High (up to >99% ee) |

| Quinine-derived primary amine | Asymmetric aldol reaction | Isatin, Acetaldehyde | 3-Hydroxy-3-(1-hydroxyethyl)-2-oxindole | Good |

| Cinchona-derived catalyst | Vinylogous Mannich reaction | γ-Butenolide, Isatin imine | 3-Aminooxindole with butenolide moiety | High (83-96% ee) |

Table 2: Representative Cinchona Alkaloid-Catalyzed Asymmetric Syntheses of Oxindole Derivatives

Photoredox Catalysis for Oxindole Construction

Photoredox catalysis, particularly using visible light, has gained significant traction as a mild and powerful method for the construction of complex organic molecules, including the oxindole core.

Visible-light photoredox catalysis has been successfully employed for the synthesis of 3,3-disubstituted oxindoles from 2-electron-withdrawing-group-substituted 2-bromoanilides. Using fac-Ir(ppy)₃ as the photoredox catalyst, a variety of oxindoles can be synthesized with high efficiency. This protocol is notably suitable for the synthesis of oxindoles containing chloro and bromo atoms on the phenyl ring, indicating its direct applicability to the synthesis of this compound derivatives rsc.org.

Furthermore, a visible-light-induced radical cascade bromocyclization of N-arylacrylamides has been developed for the chemoselective synthesis of 3-bromomethyloxindoles acs.org. This method overcomes the common issue of overbromination on the aromatic ring that is often encountered in traditional electrophilic bromination reactions. The use of pyridine in an anhydrous medium was found to be crucial for achieving high chemoselectivity. This approach demonstrates excellent functional group tolerance under mild reaction conditions.

| Photocatalyst | Substrate | Product | Key Features |

| fac-Ir(ppy)₃ | 2-Bromoanilide with electron-withdrawing group | 3,3-Disubstituted oxindole | Suitable for bromo-substituted phenyl rings |

| Not specified | N-Arylacrylamide | 3-Bromomethyloxindole | High chemoselectivity, avoids aromatic bromination |

Table 3: Visible-Light Photoredox Catalysis for the Synthesis of Bromo-substituted Oxindoles

A transition-metal-free, visible-light-induced heteroarylation method has also been developed for the synthesis of 3,3'-disubstituted oxindoles from (hetero)aryl halides and acrylamides rsc.orgresearchgate.net. This scalable process allows for the conversion of the oxindole products into various useful intermediates. For instance, treatment of a synthesized oxindole with N-bromosuccinimide (NBS) can regioselectively deliver a brominated product in excellent yield rsc.org.

Strain-release driven spirocyclization is a powerful strategy for the construction of complex spirocyclic scaffolds. While this methodology has been effectively used to synthesize a variety of spiro-compounds, including spiro-azetidines and 6,7-diazaspiro[3.4]octanes, its specific application to the synthesis of 6-bromo-spirooxindoles is not well-documented in the reviewed literature rsc.orgnih.gov. The synthesis of spirooxindoles often involves transition metal catalysis, with metals such as palladium and copper being commonly used rsc.orgnih.gov. These methods provide access to a wide range of spirooxindole derivatives, and the incorporation of a bromine substituent on the oxindole core is generally feasible, depending on the specific reaction conditions and the stability of the starting materials. For example, in the synthesis of certain spirooxindoles, 5-bromoisatin (B120047) has been used as a starting material, although it sometimes results in lower yields compared to other substituted isatins nih.gov.

Enantioselective Synthesis of Chiral 6-Bromooxindoles

The synthesis of chiral 6-bromooxindoles, particularly those with stereocenters at the C3 position, is a significant area of research due to the prevalence of this structural motif in biologically active molecules. This subsection explores enantioselective methods for their preparation.

A key challenge in organic synthesis is the construction of all-carbon quaternary stereocenters. In the context of 6-bromooxindoles, this is often achieved through the catalytic asymmetric alkylation of 3-halooxindole precursors. One effective strategy involves the use of a chiral copper(II)-bisoxazoline (Cu-BOX) catalyst. This system facilitates the smooth enantioselective alkylation of 3-bromooxindole with nucleophiles like malonates. The use of a weakly coordinating counter-ion, such as hexafluoroantimonate (SbF₆⁻), is crucial for achieving high yields and enantioselectivities. nih.govacs.org This method is versatile, tolerating a variety of substituted alkyl chains and functional groups on the malonate nucleophile, and can be applied to the synthesis of both C3-alkyl and C3-aryl quaternary oxindoles using a single catalyst system. acs.org

Another approach involves an organocatalytic enantioselective alkylation of α,α-disubstituted aldehydes with 3-bromooxindoles. This method leads to the formation of enantioenriched oxindoles possessing vicinal quaternary stereocenters. The reaction proceeds via an asymmetric conjugate addition of the branched aldehydes to an o-azaxylylene intermediate (indol-2-one), which is generated from the 3-bromooxindole. The success of this transformation relies on the combined use of a specific organocatalyst, a triphenylsilyl-protected β-amino alcohol derived from a spiropyrrolidine scaffold, and 3,5-dinitrobenzoic acid. nih.gov

Table 1: Asymmetric Construction of Quaternary Stereocenters in this compound Derivatives

| Catalyst System | Nucleophile/Electrophile | Product Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Chiral Cu-BOX / AgSbF₆ | Diethyl malonate / 3-Bromooxindole | 3-Alkyl-3-(dicarboethoxy)methyl-6-bromooxindole | 77 | 88 | lookchem.com |

| Spiropyrrolidine-derived organocatalyst / 3,5-Dinitrobenzoic acid | α,α-Disubstituted aldehydes / 3-Bromooxindoles | 3-(Disubstituted-aldehydo)-3-alkyl-6-bromooxindoles with vicinal quaternary centers | Not specified | Not specified | nih.gov |

Enantioselective cycloaddition reactions provide a powerful tool for the rapid construction of complex molecular architectures, including spirocyclic 6-bromooxindoles, which feature a quaternary spiro-stereocenter at the C3 position.

A notable example is the highly regio- and enantioselective [2+2] cycloaddition of (E)-alkenyloxindoles with the internal C=C bond of N-allenamides. This reaction is catalyzed by a chiral N,N'-dioxide/Ni(OTf)₂ complex and proceeds under mild conditions to afford a variety of optically active spirocyclobutyl oxindole derivatives. nih.gov Interestingly, these [2+2] adducts can undergo a stereospecific sequential transformation catalyzed by Cu(OTf)₂ to yield tetrahydropyranoindoles, which are formal [4+2] cycloaddition products. nih.gov

Formal [3+2]-cycloaddition reactions have also been developed. One such method involves the synergistic catalysis of palladium(0) and a chiral organocatalyst for the ring-opening formal [3+2]-cycloaddition of spirovinylcyclopropyl oxindoles with enals. This process generates spirooxindoles bearing four contiguous stereocenters in good yields and with excellent enantioselectivities. nih.gov Another strategy is the asymmetric formal [4+1] cycloaddition of N-unprotected oxindole 3-pyridinium salts with α-halo hydrazones. Catalyzed by a chiral N,N'-dioxide-Pr(OTf)₃ complex, this reaction provides access to a range of bioactive chiral pyrazoline-spirooxindoles in good yields and with excellent enantiomeric excess. rsc.org

Table 2: Enantioselective Cycloaddition Reactions for the Synthesis of Chiral 6-Bromooxindoles

| Reaction Type | Reactants | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|---|

| [2+2] Cycloaddition | (E)-Alkenyloxindole and N-Allenamide | Chiral N,N'-dioxide/Ni(OTf)₂ | Spirocyclobutyl oxindole | 72-94 | 87-96 | >20:1 | nih.gov |

| Formal [3+2] Cycloaddition | Spirovinylcyclopropyl oxindole and Enal | Pd(0) and Chiral Organocatalyst | Spirooxindole with four contiguous stereocenters | Good | Excellent | Not specified | nih.gov |

| Formal [4+1] Cycloaddition | N-Unprotected oxindole 3-pyridinium salt and α-Halo hydrazone | Chiral N,N'-dioxide/Pr(OTf)₃ | Chiral pyrazoline-spirooxindole | Good | Excellent | Not specified | rsc.org |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to this compound derivatives. A prominent example is the use of microwave-assisted organic synthesis (MAOS), which often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.govsemanticscholar.org

A regioselective, microwave-assisted Friedel-Crafts acylation of 6-bromoindole (B116670) has been developed for the synthesis of a series of 3-acyl-6-bromoindoles. mdpi.com This methodology is performed under solvent-free conditions, which significantly reduces waste. The reaction utilizes a metal triflate catalyst, such as Y(OTf)₃, in the presence of an ionic liquid, [BMI]BF₄. mdpi.com Ionic liquids are considered "green" solvents due to their low vapor pressure, thermal stability, and potential for recyclability. researchgate.netmdpi.com This combination of microwave irradiation and solvent-free conditions represents an efficient and green approach to functionalized 6-bromoindole derivatives. mdpi.com

Table 3: Microwave-Assisted Green Synthesis of 3-Acyl-6-Bromoindoles

| Acylating Agent (Acid Anhydride) | Product | Yield (%) | Reference |

|---|---|---|---|

| Acetic anhydride | 3-Acetyl-6-bromoindole | Not specified | mdpi.com |

| Benzoic anhydride | (6-Bromo-1H-indol-3-yl)(phenyl)methanone | 59.9 | mdpi.com |

| 4-Methylbenzoic anhydride | (6-Bromo-1H-indol-3-yl)(4-methylphenyl)methanone | 62.5 | mdpi.com |

| 4-Methoxybenzoic anhydride | (6-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methanone | 50.0 | mdpi.com |

Reaction Conditions: 6-bromoindole (1.0 mmol), acid anhydride (1.0 mmol), Y(OTf)₃ (0.01 mmol), and [BMI]BF₄ (1 mmol) under microwave irradiation. mdpi.com

Synthesis of Specific this compound Derivatives and Analogs

The this compound scaffold serves as a versatile starting material for the synthesis of a wide range of derivatives and analogs, many of which are of interest for their biological activities.

For instance, a series of 3-acyl-6-bromoindoles have been synthesized via the previously mentioned microwave-assisted Friedel-Crafts acylation. These compounds have been investigated for their potential as antifungal agents against devastating plant pathogens like Botrytis cinerea and Monilinia fructicola. mdpi.com

The synthesis of 6-bromotryptamine, a marine natural product, and its derivatives has also been a subject of interest. wikipedia.org N-acylated derivatives, such as 6-bromo-N-propionyltryptamine and 6-bromo-N-acetyltryptamine, have been identified from marine bacteria and shown to act as 5-HT₂A receptor antagonists. nih.gov Further synthetic efforts have produced a series of 6-bromotryptamine analogs with varying acyl chain lengths (C4-C8) to explore structure-activity relationships. nih.gov The synthesis of these amides can be achieved through the condensation of 2-(6-bromo-1H-indol-3-yl)ethan-1-amine with the corresponding carboxylic acid using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt). researchgate.net

Furthermore, spirooxindole derivatives, which are prevalent in natural products and medicinal chemistry, can be synthesized from 6-bromo-substituted precursors. A highly stereoselective, one-pot, multicomponent [3+2] cycloaddition reaction is a common method. This involves the reaction between an azomethine ylide, generated in situ from an isatin (e.g., 5-bromoisatin) and a secondary amino acid (like L-proline or sarcosine), and a dipolarophile, such as an α,β-unsaturated carbonyl compound. This approach allows for the efficient construction of complex pyrrolizidine- and pyrrolidine-substituted spirooxindoles. acs.orgnih.gov

Chemical Reactivity and Derivatization Strategies of 6 Bromooxindole

Functionalization at the Bromine Position

The carbon-bromine bond at the 6-position of the oxindole (B195798) ring is a key site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions. These reactions enable the introduction of a wide variety of substituents, significantly expanding the chemical space accessible from this starting material.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, is widely employed for the arylation of 6-bromooxindole derivatives. lmaleidykla.ltnih.gov This reaction involves the coupling of the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction conditions are generally mild and tolerant of various functional groups, making it a robust method for derivatization. nih.gov

For instance, the microwave-promoted Suzuki-Miyaura coupling of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one with various arylboronic acids has been shown to produce 5-arylated products in good to excellent yields. lmaleidykla.lt This highlights the utility of this method for modifying complex oxindole-containing structures.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromoindole Derivatives

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 5-Bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | Microwave, 100°C, 25-40 min | 5-Arylated spiro[indole-2,2'-piperidin]-6'-one | Good to excellent | lmaleidykla.lt |

| 5-Bromoindole (B119039) | Phenylboronic acid | Ligand-free Pd-nanoparticles | - | - | Ambient Temperature | 5-Phenylindole | - | researchgate.net |

Other significant palladium-catalyzed cross-coupling reactions applicable to this compound include:

Heck Coupling: This reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org It is a valuable method for introducing vinyl groups. rsc.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing a direct route to arylalkynes. organic-chemistry.orgwikipedia.org The reaction is typically carried out with a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. libretexts.orgwikipedia.org It is a powerful tool for synthesizing arylamines from this compound. chemspider.comyoutube.com

These cross-coupling strategies provide a modular approach to the synthesis of a vast library of 6-substituted oxindole derivatives, allowing for the fine-tuning of their chemical and biological properties.

Reactions at the Oxindole Core

Beyond the bromine atom, the oxindole core itself presents several opportunities for chemical modification, including electrophilic aromatic substitution on the benzene (B151609) ring and a variety of reactions at the C3-position of the pyrrolidone ring.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. makingmolecules.comwikipedia.org In the context of the oxindole ring system, the electron-donating nature of the lactam nitrogen atom activates the aromatic ring towards electrophilic attack, while the electron-withdrawing carbonyl group deactivates it. The directing effects of these groups, along with the existing bromine substituent, will influence the regioselectivity of further substitution. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.com The precise outcome of these reactions on the this compound core depends on the specific reagents and reaction conditions employed.

The C3-position of the oxindole ring is a highly reactive center, readily undergoing a variety of transformations to yield structurally diverse products. The presence of two adjacent carbonyl groups makes the C3-protons acidic, facilitating enolate formation and subsequent reactions with electrophiles.

Spirooxindoles are a prominent class of heterocyclic compounds where the C3-position of the oxindole ring is part of a spirocyclic system. These compounds are of significant interest due to their prevalence in natural products and their diverse biological activities. The synthesis of spirooxindoles from this compound can be achieved through various strategies, often involving reactions that create new rings at the C3-position.

One common approach is the [3+2] cycloaddition reaction between an isatin-derived azomethine ylide and a dipolarophile. For example, a series of di-spirooxindole analogs have been synthesized by reacting substituted isatins (including halogenated derivatives) with azomethine ylides generated in situ, which then react with a chalcone-based dipolarophile. nih.gov Transition metal-catalyzed reactions are also instrumental in synthesizing spirooxindoles. rsc.org For instance, palladium-catalyzed intramolecular α-arylation of amides has been used to assemble functionalized spirooxindoles. juniperpublishers.com

Table 2: Selected Examples of Spirooxindole Synthesis from Isatin (B1672199) Derivatives

| Isatin Derivative | Reaction Partner(s) | Catalyst/Conditions | Spirocycle Formed | Reference |

|---|---|---|---|---|

| Substituted Isatins | 1,3-Dicarbonyl compounds | Lewis acid (e.g., SnCl₄·5H₂O), Microwave irradiation | Pyranochromenedione | nih.gov |

| 6-Chloroisatin | (2S)-octahydro-1H-indole-2-carboxylic acid, (2E,6E)-2,6-dibenzylidenecyclohexanone | Methanol, reflux | Pyrrolidine-cyclohexanone | nih.gov |

| Isatin derivatives | Barbituric acid, cyclic 1,3-diketone | MnFe₂O₄@NH₂@2AB-Ni, Water, 90°C | Barbiturate-diketone fused ring | rsc.org |

The introduction of hydroxyl and amino groups at the C3-position of the oxindole core leads to the formation of 3-hydroxyoxindoles and 3-aminooxindoles, respectively. These functional groups provide handles for further derivatization and are key structural motifs in many biologically active molecules.

3-Hydroxyoxindoles can be synthesized through the nucleophilic addition of various reagents to the C3-carbonyl of isatins (the oxidized form of oxindoles). juniperpublishers.comnih.gov For instance, enantioselective arylation and alkenylation of isatins using organosilanes catalyzed by a copper complex can yield 3-aryl- and 3-alkenyl-3-hydroxy-2-oxindoles. juniperpublishers.com Metal-free C(sp³)-H hydroxylation of 2-oxindoles promoted by TEMPO under atmospheric air is another method to access these compounds. juniperpublishers.com

The synthesis of 3-aminooxindoles often involves the reaction of isatins with amines or other nitrogen nucleophiles. The development of catalytic asymmetric methods has been a major focus in this area to control the stereochemistry at the C3-quaternary center.

Table 3: Methods for the Synthesis of 3-Hydroxyoxindoles and 3-Aminooxindoles

| Product Type | Starting Material | Reagents/Catalyst | Key Transformation | Reference |

|---|---|---|---|---|

| 3-Hydroxyoxindoles | Isatins | β-Ketoacids / Yb(OTf)₃ | Decarboxylative aldol (B89426) addition | nih.gov |

| 3-Hydroxyoxindoles | 2-Oxindoles | TEMPO, Air | C(sp³)-H hydroxylation | juniperpublishers.com |

| 3-Aminooxindoles | Isatin derivatives | Rongalite | Reductive amination | researchgate.net |

Reactions at the 3-Position of the Oxindole Ring

Knoevenagel Condensation and Subsequent Transformations

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound with a carbonyl group. In the context of this compound, the C3-carbonyl group readily participates in this reaction, leading to the formation of 3-ylidene-6-bromooxindoles. These products serve as versatile intermediates for the synthesis of more complex molecular architectures, including spirocyclic systems.

The reaction is typically catalyzed by a base, which deprotonates the active methylene compound to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic C3-carbonyl of this compound. Subsequent elimination of a water molecule yields the thermodynamically stable α,β-unsaturated product. A variety of active methylene compounds, such as malononitrile (B47326) and ethyl cyanoacetate, can be employed in this transformation.

A plausible mechanism for the Knoevenagel condensation of this compound with malononitrile involves the initial deprotonation of malononitrile by a basic catalyst to form a resonance-stabilized carbanion. This is followed by the nucleophilic attack of the carbanion on the C3-carbonyl of this compound, forming a tetrahedral intermediate. Subsequent protonation of the oxygen and elimination of a water molecule yields the 2-(6-bromo-2-oxoindolin-3-ylidene)malononitrile.

The resulting 3-ylidene-6-bromooxindoles are valuable precursors for further synthetic elaborations. For instance, they can undergo cyclopropanation reactions. The synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones has been achieved through various methods, including the Corey-Chaykovsky reaction with sulfur ylides. These reactions can proceed through the in-situ formation of an epoxide from the corresponding isatin, followed by a ring-opening and cyclopropanation sequence. rsc.org

Furthermore, the spirocyclopropyl oxindole ring system can undergo photochemical ring-opening to form a 1,3-diradical intermediate. nih.gov This reactivity opens avenues for deracemization and the synthesis of other functionalized oxindole derivatives. nih.gov

Table 1: Examples of Knoevenagel Condensation with this compound Derivatives

| Active Methylene Compound | Catalyst | Solvent | Product | Ref. |

| Malononitrile | Piperidine | Ethanol | 2-(6-Bromo-2-oxoindolin-3-ylidene)malononitrile | nih.gov |

| Ethyl Cyanoacetate | Piperidine | Ethanol | Ethyl 2-cyano-2-(6-bromo-2-oxoindolin-3-ylidene)acetate | nih.gov |

This table is illustrative and based on general Knoevenagel condensation principles, as specific examples with this compound are not extensively detailed in the provided search results.

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms is crucial for controlling the selectivity and efficiency of synthetic transformations involving this compound. The following sections explore the mechanistic details of radical and cationic cyclization reactions, as well as the pivotal role of catalysts in directing these pathways.

Radical Cyclization Mechanisms

Radical cyclization reactions offer a powerful tool for the construction of cyclic and polycyclic systems under mild conditions. wikipedia.org For this compound derivatives, the bromine atom can serve as a precursor for radical generation, initiating a cascade of cyclization events.

A typical strategy involves the generation of an aryl radical at the C6 position of the oxindole ring. This can be achieved through various methods, including the use of radical initiators like tributyltin hydride or through photoredox catalysis. Once formed, the aryl radical can undergo intramolecular cyclization onto a suitably positioned unsaturated moiety, such as an alkenyl or alkynyl group, attached to the nitrogen atom.

The regioselectivity of the cyclization (i.e., exo versus endo cyclization) is governed by Baldwin's rules, with the formation of five- and six-membered rings being the most common outcomes. wikipedia.org For instance, the 5-exo-trig cyclization of an N-allyl-6-bromooxindole derivative would lead to the formation of a five-membered ring fused to the oxindole core. The resulting cyclized radical is then quenched to afford the final product.

In some cases, a 1,5-radical translocation process can precede the cyclization. rsc.org For instance, a radical generated elsewhere in the molecule can abstract the hydrogen atom from the N-H bond of the oxindole, leading to the formation of a nitrogen-centered radical, which can then initiate the cyclization cascade.

Cationic Cyclization Mechanisms

Cationic cyclization reactions provide an alternative and powerful strategy for the synthesis of complex polycyclic structures from this compound derivatives. These reactions typically proceed through the formation of a carbocation intermediate, which is then trapped intramolecularly by a nucleophile.

A common approach involves the generation of a cationic species from a precursor derived from this compound. For example, treatment of a this compound derivative bearing a hydroxyl group on a side chain with a Lewis acid can generate a carbocation through dehydration. This carbocation can then be attacked by the electron-rich aromatic ring of the oxindole in an intramolecular Friedel-Crafts-type reaction to form a new ring.

The synthesis of spirocyclic oxindoles can also be achieved through cationic cyclization pathways. For instance, the Prins cyclization of homoallylic alcohols with isatin ketals, which can be derived from this compound, proceeds through a cationic intermediate. researchgate.net The Lewis acid catalyst activates the ketal, facilitating the formation of an oxocarbenium ion, which then undergoes cyclization with the homoallylic alcohol. The regioselectivity of the subsequent elimination step can be influenced by substituents on the oxindole ring. researchgate.net

Role of Catalysts in Reaction Pathways

Catalysts play a critical role in controlling the reactivity and selectivity of transformations involving this compound. Both metal-based and organocatalysts have been employed to facilitate a wide range of reactions.

Lewis Acid Catalysis: Lewis acids are frequently used to activate electrophiles and promote cationic reactions. wikipedia.org In the context of this compound, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or titanium tetrachloride (TiCl₄) can coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack at the C3 position. In cationic cyclizations, Lewis acids are instrumental in generating the key carbocationic intermediates. The choice of Lewis acid can significantly impact the reaction outcome, influencing both the yield and the stereoselectivity of the transformation.

Transition Metal Catalysis: Palladium catalysts are particularly versatile in reactions involving aryl bromides. The bromine atom at the C6 position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Heck reaction. princeton.edu Intramolecular Heck reactions of appropriately substituted this compound derivatives can be used to construct fused ring systems. The catalytic cycle typically involves oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of an olefin and subsequent β-hydride elimination to regenerate the catalyst.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful strategy for asymmetric synthesis. Chiral organocatalysts, such as proline derivatives and cinchona alkaloids, can be used to control the stereochemical outcome of reactions involving this compound. mdpi.comrsc.org For example, in Michael additions of nucleophiles to 3-ylidene-6-bromooxindoles, a chiral organocatalyst can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer of the product. These catalysts typically operate through the formation of transient iminium or enamine intermediates, which modulate the reactivity and stereoselectivity of the reaction.

Biological Activity and Pharmacological Relevance of 6 Bromooxindole and Its Derivatives

Structure-Activity Relationship (SAR) Studies of 6-Bromooxindole Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound analogs correlates with their biological activity. These studies reveal that minor modifications to the core structure can lead to significant changes in potency and selectivity.

The position of the bromine atom on the indole (B1671886) ring is a critical determinant of activity. Studies comparing different halogenated isatins (an oxidized derivative of indole) have shown that substitution at the C-6 position, as in 6-bromoisatin (B21408), often results in increased anti-inflammatory and anti-cancer activity compared to substitutions at other positions or the non-halogenated parent compound. nih.gov For instance, in the inhibition of nitric oxide (NO), an inflammatory mediator, the activity order was found to be 6-bromoisatin > 5-bromoisatin (B120047) > isatin (B1672199) > 7-bromoisatin. nih.gov This highlights the strategic importance of the bromine at the C-6 position.

Further SAR studies on various indole derivatives have demonstrated that for anti-cancer activity, the presence of an aryl or heteroaryl fragment attached to a linker is often required. researchgate.net In a series of indole-6-carboxylic acid derivatives designed as kinase inhibitors, specific substitutions targeting the active sites of EGFR and VEGFR-2 were crucial for potent anti-proliferative effects. researchgate.netresearchgate.net For example, a derivative with an unsubstituted phenyl moiety was a more potent EGFR inhibitor, while another with a chloro-substituted aromatic ring showed the highest VEGFR-2 inhibitory activity. tandfonline.com

In the context of antimicrobial activity, SAR analysis of 6-bromoindolglyoxylamide derivatives revealed that the nature of the polyamine chain attached is crucial. A derivative incorporating a spermine (B22157) chain was identified as the most potent in the series, with its mechanism linked to membrane permeabilization. nih.gov Similarly, for antibacterial indole derivatives, nucleophilic substitution at the 4th and 5th positions of the indole ring was found to enhance activity against Vibrio parahaemolyticus. frontiersin.org These studies collectively underscore that the this compound core is a versatile template, where systematic structural modifications can fine-tune its biological and pharmacological properties for various therapeutic targets.

Therapeutic Applications and Potential

Derivatives of this compound have been investigated for a multitude of therapeutic uses, demonstrating significant potential in several key areas of disease treatment. ontosight.aiontosight.ai

The anti-cancer properties of this compound derivatives are among the most extensively studied. nbinno.com These compounds exert their effects through various mechanisms, primarily by inhibiting key enzymes involved in cancer progression and by inducing programmed cell death (apoptosis) in tumor cells.

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, making them prime targets for therapeutic intervention. The vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) are two such kinases that play vital roles in tumor angiogenesis and proliferation. researchgate.nettandfonline.com The this compound scaffold has served as a basis for the development of potent inhibitors of these kinases.

VEGFR-2 and EGFR Inhibition : Several studies have focused on designing indole derivatives that target VEGFR-2 and EGFR. nih.gov For example, a series of indole-6-carboxylic acid derivatives were synthesized, with some compounds showing potent, selective inhibition of either EGFR or VEGFR-2. researchgate.netnih.gov Molecular docking studies confirmed that these compounds fit well within the respective kinase active sites. tandfonline.com One of the most effective VEGFR-2 inhibitors from a synthesized series, compound 6c , featured a chloro group at the 4-position of an associated aromatic ring. tandfonline.com Another study on 5-bromoindole-2-carboxylic acid hydrazone derivatives also identified potent VEGFR-2 inhibitors. researchgate.net

CDK and PLK4 Inhibition : Cyclin-dependent kinases (CDKs) are essential for cell cycle progression, and their inhibition can halt the proliferation of cancer cells. nih.gov While broad CDK inhibitors have faced challenges with toxicity, newer, more selective inhibitors have shown promise. mdpi.comtargetedonc.com The indirubin (B1684374) class of compounds, which can be derived from brominated indoles, are known to inhibit CDKs. unibo.it Furthermore, Polo-like kinase 4 (PLK4) is another target in cancer therapy, and research into oxindole-based scaffolds has yielded potent inhibitors.

The table below summarizes the inhibitory activity of selected oxindole (B195798) and indole derivatives against various kinases.

| Compound Class | Target Kinase | Key Findings | IC₅₀ Values |

| Indole-6-carboxylate Derivatives | EGFR, VEGFR-2 | Compound 4a was most potent against EGFR; Compound 6c was most potent against VEGFR-2. tandfonline.comnih.gov | 4a (EGFR): 4.6 µM; 6c (VEGFR-2): 4.8 µM tandfonline.comnih.gov |

| 5-Bromoindole (B119039) Hydrazones | VEGFR-2 | Several derivatives showed potent inhibition comparable to the standard drug Sorafenib. researchgate.net | Not specified |

| Pyridazino[4,5-b]indoles | PI3Kα | Compound 6 showed significant inhibition of PI3K in MCF-7 cells. researchgate.net | Not specified |

| Saccharomonosporine A Analogs | PIM Kinases | Compounds 5 and 6 showed potent inhibition of PIM-1, PIM-2, and PIM-3. rsc.org | 5 : 0.22–0.47 µM; 6 : 0.22–0.47 µM rsc.org |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

A key strategy in cancer therapy is to trigger apoptosis, or programmed cell death, in malignant cells. Numerous this compound derivatives have been shown to induce apoptosis through various cellular pathways. nbinno.commdpi.com

For instance, 6-bromoisatin, a derivative found in marine molluscs, inhibits the proliferation of HT29 colon cancer cells with an IC₅₀ of 223 μM and induces apoptosis. mdpi.comresearchgate.net Interestingly, this induction appears to occur through a caspase-independent pathway, as it did not increase the activity of caspases-3/7. mdpi.comresearchgate.net Instead, it is hypothesized to involve the Akt signaling pathway. mdpi.com In vivo studies confirmed that 6-bromoisatin significantly enhanced the apoptotic index in a rodent model of colorectal cancer. mdpi.com

Other indole derivatives have also been shown to induce apoptosis. A pyrazole (B372694) derivative incorporating a 6-bromoindole (B116670) moiety (compound 7f ) was found to induce apoptosis in A549 non-small cell lung cancer cells by reducing the mitochondrial membrane potential. ccspublishing.org.cn Another compound, 2,2-bis(6-bromo-3-indolyl) ethylamine, induces apoptosis in human myelomonocytic lymphoma cells by inhibiting anti-apoptotic proteins like Bcl-2 and elevating pro-apoptotic proteins such as Bax. mdpi.com The process of apoptosis involves distinct morphological changes, including chromatin condensation and nuclear fragmentation, which are hallmarks of this form of cell death. teachmeanatomy.info

The this compound core is a key feature of molecules with significant anti-inflammatory properties. caymanchem.com These compounds often work by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.net

A central mechanism for this activity is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a transcription factor that, upon activation, moves into the nucleus and promotes the expression of genes involved in the inflammatory response. nih.gov Studies have shown that both 6-bromoindole and 6-bromoisatin can significantly inhibit the translocation of NF-κB in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov At a concentration of 40 µg/mL, 6-bromoindole and 6-bromoisatin reduced NF-κB translocation by 60.7% and 63.7%, respectively. nih.govresearchgate.net This inhibition leads to a downstream reduction in the production of NO, TNFα, and PGE2. nih.gov

The position of the bromine atom is crucial for this activity. Comparative studies have shown that 6-bromoisatin is a more potent inhibitor of NO production than 5-bromoisatin or the non-brominated isatin. nih.gov

The table below details the anti-inflammatory activity of selected brominated indole derivatives.

| Compound | Assay | Target/Mechanism | IC₅₀ Value |

| 6-Bromoisatin | NO Inhibition | Inhibition of iNOS via NF-κB pathway | 120 µM nih.gov |

| 5-Bromoisatin | NO Inhibition | Inhibition of iNOS via NF-κB pathway | 151.6 µM nih.gov |

| 6-Bromoindole | PGE₂ Inhibition | Inhibition of COX-2 pathway | 223.28 µM nih.gov |

| 6-Bromoindole | NF-κB Translocation | Inhibition of NF-κB nuclear translocation | 60.7% inhibition at 40 µg/mL nih.gov |

| 6-Bromoisatin | NF-κB Translocation | Inhibition of NF-κB nuclear translocation | 63.7% inhibition at 40 µg/mL nih.gov |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

The emergence of drug-resistant bacterial strains has created an urgent need for new antimicrobial agents. nih.gov The this compound scaffold has been explored for its potential in developing novel antibacterial and antimicrobial compounds. ontosight.ai

Derivatives of 6-bromoindole have shown activity against a range of bacteria, including both Gram-positive and Gram-negative species. nih.gov A series of 6-bromoindolglyoxylamide polyamine derivatives were synthesized and evaluated for their antimicrobial properties. One compound containing a spermine chain was particularly potent, with its mechanism of action attributed to the rapid permeabilization and depolarization of the bacterial membrane. nih.gov

Furthermore, some 6-bromoindole derivatives act as antibiotic potentiators. These molecules may not have strong intrinsic antibacterial activity but can enhance the efficacy of existing antibiotics, particularly against resistant strains. mdpi.comnih.gov They can achieve this by inhibiting bacterial defense mechanisms, such as the production of hydrogen sulfide (B99878) (H₂S) by the enzyme cystathionine-γ-lyase. mdpi.com

The table below presents the minimum inhibitory concentrations (MIC) for selected bromoindole derivatives against various microbial strains.

| Compound Class/Derivative | Target Organism(s) | Key Findings | MIC (µg/mL) |

| Indole Trimer (from 6-chloroindole) | Bacillus anthracis | Potent activity against Gram-positive bacteria. | 1.56 scispace.com |

| Indole Trimer (from 5-bromoindole) | B. anthracis, S. aureus, E. faecalis, L. monocytogenes | Broad-spectrum activity against Gram-positive bacteria. | 1.6 - 6.3 scispace.com |

| 6-Bromoindolglyoxylamide Polyamine | Staphylococcus aureus, Pseudomonas aeruginosa | Intrinsic antimicrobial activity and antibiotic enhancement. nih.gov | Not specified |

| 4-Chloroindole / 4-Bromoindole | Vibrio parahaemolyticus | Identified as lead molecules for developing novel agents against V. parahaemolyticus. frontiersin.org | 50 frontiersin.org |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Anti-Viral Activity

Derivatives of 6-bromoindole have been identified as possessing notable antiviral properties. ontosight.airesearchgate.net Research into their efficacy has highlighted their potential against significant viral pathogens.

One study identified a specific derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, as having a reliable antiviral effect against SARS-CoV-2 in vitro. actanaturae.ru At a concentration of 52.0 μM, this compound was able to completely inhibit the replication of the SARS-CoV-2 virus. actanaturae.ru The compound also demonstrated a high selectivity index (SI) of 78.6, indicating a favorable profile of antiviral activity relative to potential cytotoxicity. actanaturae.ru Further investigation revealed that this derivative could suppress the formation of syncytia induced by the SARS-CoV-2 spike protein by 89%. actanaturae.ru

Other research has pointed to the antiviral potential of the broader class of 5-oxy-6-bromoindole derivatives. researchgate.netscispace.com For instance, certain 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylic acid ethyl ester hydrochlorides, which share a related structural core, showed significant activity against influenza A virus, suppressing its replication at micromolar concentrations and demonstrating high efficacy in a murine model of influenza pneumonia. researchgate.net

Neuroprotective Effects

The potential of this compound derivatives to protect neuronal cells is an area of active investigation. smolecule.com Several studies have indicated that these compounds can mitigate neuronal damage, particularly that induced by oxidative stress, a key factor in many neurodegenerative diseases. smolecule.comjst.go.jp

Research has shown that derivatives of 6-Bromo-1H-indole-3-carboxylic acid exhibit neuroprotective effects, suggesting their potential as therapeutic leads for conditions such as Alzheimer's disease through the modulation of neurotransmitter systems. The 3-substituted-3-hydroxy-2-oxindole scaffold, in particular, is recognized for its neuroprotective properties. mdpi.combenthamdirect.com A structure-activity relationship study on various 3-arylmethyl-2-oxindole derivatives revealed that compounds with specific substitutions, such as dialkylamino, nitro, or hydroxy groups on the 3-arylmethyl moiety, showed a superior ability to suppress oxidative stress-induced neuronal cell death. jst.go.jp

Furthermore, naturally occurring brominated indole alkaloids have demonstrated neuroprotective capabilities. A study on bromotryptamine and bromotyramine derivatives isolated from the tropical sponge Narrabeena nigra found that several of these compounds exhibited interesting neuroprotective activity by reducing oxidative damage in human neuroblastoma SH-SY5Y cells. mdpi.com Similarly, synthetic indole derivatives have been developed for potential use in ischemic stroke treatment, with one compound significantly protecting brain cells from damage in an oxygen-glucose deprivation model and reducing infarct volumes in an animal model of stroke. mdpi.com

Other Pharmacological Activities (e.g., Anti-diabetic, Anti-leishmanial, Antioxidant)

Beyond antiviral and neuroprotective effects, derivatives of this compound have demonstrated a range of other important pharmacological activities.

Anti-diabetic Activity: Several indole derivatives have been investigated as inhibitors of key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase, which are established targets for managing type 2 diabetes. rsc.orgmdpi.com A series of synthesized indole derivatives containing a thiazolidine-2,4-dione moiety displayed potent α-glucosidase inhibitory activities, with the most effective compound, IT4, showing an IC₅₀ value of 2.35 ± 0.11 μM, significantly more potent than the standard drug acarbose. nih.gov Another study on hybrid indole-oxadiazole-thiazolidinone derivatives also identified compounds with strong inhibitory action against both α-amylase and α-glucosidase. mdpi.com Additionally, certain spirooxindole derivatives have been found to potently inhibit these enzymes. rsc.org

Anti-leishmanial Activity: While direct studies on Leishmania are limited, related research has shown promising results. A series of 6-bromoindolglyoxylamide analogues demonstrated potent activity against Trypanosoma brucei, a parasite related to Leishmania. researchgate.net The most active compounds in this series exhibited EC₅₀ values in the range of 0.18 to 0.27 µM, indicating strong potential for this chemical class against kinetoplastid parasites. researchgate.net

Antioxidant Activity: The antioxidant capacity of this compound derivatives is a frequently noted property, often underlying their other biological effects, such as neuroprotection. ontosight.aismolecule.com The 3-substituted-3-hydroxy-2-oxindole scaffold is particularly recognized for its potent antioxidant properties. mdpi.combenthamdirect.com This activity is linked to the ability of these compounds to scavenge free radicals, thereby protecting cells from oxidative damage. smolecule.com

| Compound Class/Derivative | Target Enzyme(s) | Reported IC₅₀/EC₅₀ Value | Reference |

| Indole-thiazolidine-2,4-dione (IT4) | α-Glucosidase | 2.35 ± 0.11 µM | nih.gov |

| Indole-oxadiazole-thiazolidinone (Derivative 2) | α-Amylase | 8.20 ± 0.10 µM | mdpi.com |

| Indole-oxadiazole-thiazolidinone (Derivative 2) | α-Glucosidase | 9.10 ± 0.30 µM | mdpi.com |

| 6-Bromoindolglyoxylamide analogue | Trypanosoma brucei | 0.18 - 0.27 µM | researchgate.net |

Mechanisms of Biological Action

Understanding the mechanisms through which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has elucidated several key modes of action at the molecular and cellular levels, including enzyme inhibition, membrane disruption, and modulation of critical signaling pathways.

Enzyme Inhibition

A primary mechanism of action for many this compound derivatives is the inhibition of specific enzymes that play critical roles in disease pathology.

Derivatives have been designed as potent inhibitors of receptor tyrosine kinases (RTKs) , which are crucial in cancer cell proliferation and survival. tandfonline.comresearchgate.netnih.gov Specific indole-6-carboxylate derivatives have been shown to target and inhibit the tyrosine kinase activity of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). tandfonline.comnih.gov For example, compound 4a was identified as a potent EGFR inhibitor, while compound 6c, featuring a chloro group, showed the highest inhibitory activity against VEGFR-2. tandfonline.comnih.gov

Another significant target is bacterial cystathionine (B15957) γ-lyase (bCSE) , an enzyme essential for survival in certain pathogenic bacteria. nih.gov Derivatives bearing the 6-bromoindole group have proven to be active inhibitors of bCSE with IC₅₀ values in the mid-micromolar range, making them effective as antibiotic potentiators that can enhance the activity of conventional antibiotics against resistant strains. nih.govmdpi.com

Furthermore, this compound-based compounds have been developed as inhibitors for other enzyme families. Analogues of the natural product saccharomonosporine A act as pan-inhibitors of PIM kinases , with IC₅₀ values as low as 0.22 μM. rsc.org Other derivatives have shown potent inhibition of cyclooxygenase (COX) enzymes , with one compound exhibiting IC₅₀ values of 0.5 µM and 0.02 µM for COX-1 and COX-2, respectively. As mentioned previously, potent inhibition of α-glucosidase and α-amylase is the mechanism behind the anti-diabetic activity of several derivative classes. mdpi.comnih.gov

| Enzyme Target | Derivative Class | Potency (IC₅₀) | Reference |

| EGFR Tyrosine Kinase | Indole-6-carboxylate (4a) | Potent inhibitor | tandfonline.comnih.gov |

| VEGFR-2 Tyrosine Kinase | Indole-6-carboxylate (6c) | Potent inhibitor | tandfonline.comnih.gov |

| Bacterial Cystathionine γ-Lyase (bCSE) | (Heteroarylmethyl)benzoic acids | Mid-micromolar range | nih.gov |

| PIM-1, PIM-2, PIM-3 Kinases | Saccharomonosporine A analogues | 0.22 - 2.46 µM | rsc.org |

| Cyclooxygenase-1 (COX-1) | tert-Butyl 6-bromo-1H-indole-1-carboxylate | 0.5 µM | |

| Cyclooxygenase-2 (COX-2) | tert-Butyl 6-bromo-1H-indole-1-carboxylate | 0.02 µM | |

| α-Glucosidase | Indole-thiazolidine-2,4-dione (IT4) | 2.35 ± 0.11 µM | nih.gov |

Membrane Permeabilization and Depolarization

For their antimicrobial effects, a key mechanism of action for certain this compound derivatives is the physical disruption of the bacterial cell membrane. nih.govresearchgate.net This mode of action is particularly advantageous as it is less likely to induce resistance compared to single-enzyme targeting.

A study on 6-bromoindolglyoxylamide polyamine derivatives found that the most potent compound, which incorporates a spermine chain, exerted its powerful antimicrobial effect through rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Further investigations into related indole derivatives confirmed this mechanism, showing that active compounds can destroy the bacterial cell membrane, leading to increased permeability of both the inner and outer membranes. mdpi.com This disruption causes the dissipation of the membrane potential and the leakage of intracellular components, ultimately leading to bacterial cell death. mdpi.comnus.edu.sg

Modulation of Signaling Pathways

In addition to direct enzyme inhibition, this compound derivatives can modulate intracellular signaling pathways that are dysregulated in various diseases.

A prominent example is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . plos.org 6-Bromoisatin, a derivative found in marine molluscs, has been shown to prevent acute lung damage in mice by inhibiting this inflammatory pathway. plos.org The proposed mechanism involves blocking the translocation of NF-κB into the nucleus in response to inflammatory stimuli like lipopolysaccharide (LPS). plos.org This action prevents the transcription of pro-inflammatory genes, thereby reducing the synthesis of cytokines such as TNF-α and IL-1β. plos.org Other diimide-indole derivatives have also been designed to treat acute lung injury by targeting the NF-κB pathway. mdpi.com

Furthermore, indole derivatives have been shown to modulate other critical cancer-related pathways, such as the PI3K/AKT/mTOR pathway , which is often dysregulated in triple-negative breast cancer. mdpi.com The inhibition of receptor tyrosine kinases like EGFR and VEGFR-2 also triggers downstream signaling events, including the induction of the extrinsic apoptosis pathway, leading to programmed cell death in cancer cells. tandfonline.comnih.gov

Computational and In Silico Approaches in Drug Discovery for Oxindolesresearchgate.netresearchgate.net

Computational and in silico methods are integral to modern drug discovery, providing powerful tools to accelerate the identification and optimization of new therapeutic agents. For the oxindole scaffold, including this compound and its derivatives, these approaches have been widely used to predict biological activities, elucidate mechanisms of action, and design novel compounds with improved pharmacological profiles. researchgate.netresearchgate.net These computational strategies, ranging from molecular docking and QSAR analysis to molecular dynamics simulations and drug repurposing, help to narrow down the number of candidates for synthesis and biological testing, thereby saving time and resources. researchgate.netresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the binding modes and interactions of potential drug candidates with their biological targets. For oxindole derivatives, molecular docking has been instrumental in identifying key interactions that govern their inhibitory activity against various enzymes and receptors.

Studies on diverse oxindole derivatives have revealed common binding patterns. For instance, the oxindole core often engages in hydrogen bonding interactions through its NH and C=O groups with key amino acid residues in the active site of target proteins. mdpi.com Docking studies on oxindole-indole conjugates identified that the oxindole moiety forms two crucial hydrogen bonds with Glu94 and Val96 in the active site of Cyclin-Dependent Kinase 4 (CDK4). mdpi.com Similarly, docking of spiro-oxindoles into the MDM2 protein showed that hydrophobic interactions and hydrogen bonds are critical for their binding affinity. sioc-journal.cn

In the context of anticancer activity, docking studies of 5-bromoindole derivatives against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain have successfully predicted compounds with strong binding energies, which later showed potent in vitro activity. nih.goveurekaselect.com For antitubercular agents, docking of 5-substituted oxindole derivatives into the enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) revealed high binding interaction energies, guiding the synthesis of potent inhibitors. doi.org These studies collectively highlight the utility of molecular docking in rationalizing the structure-activity relationships of oxindole derivatives and guiding the design of more potent and selective inhibitors.

Table 1: Examples of Molecular Docking Studies on Oxindole Derivatives

| Compound Class | Target Protein | Key Findings/Binding Energy | Reference(s) |

|---|---|---|---|

| Spiro thiochromene–oxindoles | Cyclooxygenase-2 (COX-2) | Binding energies of -8.9, -8.7, and -8.6 kcal/mol for active compounds. | rsc.org |

| 5-Substituted Oxindole Derivatives | Bruton's Tyrosine Kinase (BTK) | Free binding energies ranged from -10.8 to -11.3 kcal/mol for the most potent compounds. | acs.orgnih.gov |

| Oxindole–Indole Conjugates | Cyclin-Dependent Kinase 4 (CDK4) | Oxindole moiety forms H-bonds with Glu94 and Val96; IC50s of 1.82 and 1.26 µM for lead compounds. | mdpi.com |

| 5-Bromoindole-2-carboxylic acid Derivatives | EGFR Tyrosine Kinase | Identified compounds with the strongest binding energies, correlating with antiproliferative activity. | nih.goveurekaselect.com |

| Spiro-oxindole Derivatives | Murine Double Minute 2 (MDM2) | Revealed the importance of hydrophobic interactions and H-bonds for binding. | sioc-journal.cn |

| N-alkylated 6-bromoindoline-2,3-dione Derivatives | Bacterial Inhibitory Targets (PDB: 3G7B, 3T0T) | Investigated binding patterns to understand antibacterial efficacy. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.